molecular formula C22H14BrFN2O3 B2675091 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-56-8

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2675091
CAS RN: 862977-56-8
M. Wt: 453.267
InChI Key: RDAMTXNOWYGQPM-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, commonly known as BB-2, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BB-2 is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

Crystallography and Molecular Structure

Research on related benzamide compounds has focused on understanding their crystal structures to elucidate their physical and chemical properties. For example, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides, including a 3-bromobenzamide, have been reported, showing different dihedral angles between the benzene rings which could influence their reactivity and interaction with biological targets (Suchetan et al., 2016).

Synthesis and Biological Activity

A series of novel coumarin-3-carboxamide derivatives, structurally related to 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, were synthesized and evaluated for their biological activities. These compounds showed potential to inhibit the growth of cancer cells, indicating the role of the benzamide functionality in anticancer activity (Phutdhawong et al., 2021).

Organic Synthesis Techniques

In the realm of organic synthesis, research has developed methods to synthesize highly functionalized benzofuran-2-carboxamides via the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction. This technique enables the creation of a diverse collection of benzofuran-2-carboxamides, showcasing the versatility of related compounds in synthesis (Han et al., 2014).

Pharmacological Applications

Related benzamide compounds have been investigated for their pharmacological potential. For instance, benzothiophene carboxamide derivatives, including a bromo-benzothiophene carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing promise for the development of new antimalarials (Banerjee et al., 2011).

Drug Discovery and Development

The process of discovering and developing new drugs often involves exploring the biological activity of compounds like 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide. For example, the synthesis, characterization, and antimicrobial screening of benzofuran aryl ureas and carbamates demonstrate the potential of these compounds in developing new antimicrobial agents (Kumari et al., 2019).

properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMTXNOWYGQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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